molecular formula C8H7ClN2 B1361669 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1020056-87-4

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1361669
CAS No.: 1020056-87-4
M. Wt: 166.61 g/mol
InChI Key: HTSRFLOVLPPPON-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C8H7ClN2. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 5th position and a methyl group at the 4th position on the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts and solvents such as palladium on carbon (Pd/C) and ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and receptors. It has shown activity against fibroblast growth factor receptors (FGFRs), making it a candidate for cancer therapy .

Medicine: The compound’s ability to inhibit FGFRs has led to its investigation as a potential therapeutic agent for treating cancers that involve abnormal FGFR signaling .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their pesticidal and herbicidal properties .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability .

Properties

IUPAC Name

5-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSRFLOVLPPPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649811
Record name 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-87-4
Record name 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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